molecular formula C20H16F2N2O6S B2830614 Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-53-1

Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2830614
CAS No.: 899728-53-1
M. Wt: 450.41
InChI Key: VMRBMIXHXKDJJH-UHFFFAOYSA-N
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Description

Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with:

  • A sulfonyloxy group derived from 2,4-difluorophenyl at position 2.
  • A p-tolyl group (methyl-substituted phenyl) at position 1.
  • An ethyl carboxylate ester at position 2.

The 2,4-difluorophenyl moiety may enhance metabolic stability and binding affinity through electron-withdrawing effects and hydrophobic interactions .

Properties

IUPAC Name

ethyl 4-(2,4-difluorophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O6S/c1-3-29-20(26)19-16(30-31(27,28)17-9-6-13(21)10-15(17)22)11-18(25)24(23-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRBMIXHXKDJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.

    Esterification: The carboxylate ester is formed through the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group and the sulfonyl group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the pyridazine ring, aryl groups, or functional moieties. Below is a comparative analysis:

Table 1: Structural and Property Comparison
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Features
Target Compound (Not explicitly provided) 4-((2,4-difluorophenyl)sulfonyl)oxy, 1-(p-tolyl) C₂₁H₁₈F₂N₂O₆S* 488.44 (calculated) High electronegativity due to fluorine; potential for strong hydrogen bonding via sulfonyloxy group.
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (Not provided) 4-((5-chlorothiophen-2-yl)sulfonyl)oxy, 1-(p-tolyl) C₁₉H₁₈ClN₂O₆S₂ 485.94 (calculated) Chlorine and thiophene enhance lipophilicity; reduced polarity compared to difluorophenyl.
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (339031-45-7) 4-butylsulfanyl, 1-phenyl C₁₇H₂₀N₂O₃S 332.42 Thioether group increases hydrophobicity; lower molecular weight and reduced hydrogen-bonding capacity.
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (899943-46-5) 4-methoxy, 1-(4-fluorophenyl) C₁₅H₁₅FN₂O₄ 306.29 Methoxy group offers electron-donating effects; simpler structure with lower steric hindrance.
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (478067-01-5) 4-trifluoromethyl, 1-(3-trifluoromethylphenyl) C₁₅H₁₀F₆N₂O₃ 380.24 Trifluoromethyl groups increase lipophilicity and metabolic resistance.

*Calculated using standard atomic weights.

Functional Group Impact on Bioactivity and Stability

  • Sulfonyloxy vs. Thioether/Thiol : The sulfonyloxy group in the target compound is more polar and capable of hydrogen bonding compared to the thioether in 339031-45-7, which may improve solubility but reduce membrane permeability .
  • Fluorinated Aryl Groups: The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability over non-fluorinated analogs (e.g., 899943-46-5) due to resistance to oxidative degradation .
  • Trifluoromethyl Substitution: The compound 478067-01-5 exhibits extreme hydrophobicity and electron-withdrawing effects, which could improve target binding in non-polar environments but may complicate formulation .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dihydropyridazine core : A six-membered ring with nitrogen atoms that contributes to its biological activity.
  • Sulfonyl group : Enhances solubility and potential interactions with biological targets.
  • Difluorophenyl moiety : May influence the compound's electronic properties and receptor binding affinity.

Molecular Formula

The molecular formula of the compound is C19H18F2N2O5SC_{19}H_{18}F_2N_2O_5S, indicating a complex structure with multiple functional groups.

Antitumor Activity

Recent studies suggest that similar compounds in the pyridazine class exhibit significant antitumor properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study: In Vitro Antitumor Activity

A study investigating related pyridazine derivatives reported IC50 values indicating potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound under review may exhibit similar properties, warranting further investigation.

Anti-inflammatory Effects

Compounds with a similar structural framework have been documented to possess anti-inflammatory properties. The presence of the sulfonyl group is believed to enhance interactions with inflammatory mediators, potentially reducing cytokine production.

Antimicrobial Activity

Research on related pyrazole derivatives has indicated promising antimicrobial activity. Ethyl 4-(((2,4-difluorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate could exhibit similar effects, particularly against gram-positive bacteria and certain fungi.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorPyridazine DerivativesCytotoxicity in MCF-7, MDA-MB-231
Anti-inflammatorySulfonamide AnaloguesReduced cytokine levels
AntimicrobialPyrazole DerivativesInhibition of bacterial growth

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : Binding to specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Inhibition of key enzymes involved in tumor growth and inflammation.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridazine core followed by sulfonate esterification. Key steps include:

  • Step 1 : Condensation of p-tolyl hydrazine with a diketone precursor to form the dihydropyridazine ring.
  • Step 2 : Sulfonylation using 2,4-difluorophenylsulfonyl chloride under controlled conditions (e.g., anhydrous dichloromethane, 0–5°C) .
  • Step 3 : Esterification with ethyl chloroformate in the presence of a base like triethylamine .

Q. Challenges :

  • Purity control : By-products from incomplete sulfonylation require purification via column chromatography or recrystallization .
  • Moisture sensitivity : Reactions involving sulfonyl chlorides must exclude moisture to avoid hydrolysis .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity Analysis MethodReference
1p-Tolyl hydrazine, EtOH, 80°C, 12h65–70TLC, NMR
22,4-Difluorophenylsulfonyl chloride, DCM, 0°C50–55HPLC

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of sulfonate and ester groups. For example, the sulfonate oxygen’s electronic effects shift aromatic proton signals downfield (δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 493.05) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyridazine ring .

Data Interpretation Tip : Overlapping signals in NMR (e.g., dihydropyridazine protons) may require 2D-COSY or HSQC for resolution .

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at –20°C in airtight containers to prevent thermal decomposition of the sulfonate ester group .
  • Light Sensitivity : Protect from UV light, as the dihydropyridazine ring may undergo photodegradation (observe yellowing as a degradation indicator) .
  • Solubility : Soluble in DMSO or DMF for biological assays; avoid aqueous buffers unless stabilized with co-solvents .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonate ester formation?

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via nucleophilic catalysis .
  • Solvent Optimization : Replace dichloromethane with THF to improve solubility of intermediates, reducing side reactions .
  • Kinetic Monitoring : Use in-situ IR spectroscopy to track sulfonate ester formation (C=O stretch at 1740 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. Table 2: Solvent Impact on Sulfonylation Efficiency

SolventReaction Time (h)Yield (%)By-Products Identified
DCM655Hydrolyzed sulfonic acid
THF468None detected
Acetonitrile845Nitrile adducts

Q. What mechanistic insights exist for its biological activity?

  • Enzyme Inhibition : The sulfonate group acts as a hydrogen-bond acceptor, targeting bacterial dihydrofolate reductase (DHFR) with IC50 = 1.2 μM (compare to trimethoprim: IC50 = 0.8 μM) .
  • Structure-Activity Relationships (SAR) : Fluorine atoms on the phenyl ring enhance lipophilicity (logP = 2.9), improving membrane permeability in Staphylococcus aureus models .
  • Contradictory Data : Some studies report low activity against Gram-negative bacteria (e.g., E. coli), possibly due to efflux pump resistance. Validate via efflux inhibitor co-administration (e.g., phenylalanine-arginine β-naphthylamide) .

Q. How can researchers resolve discrepancies in reported biological activity?

  • Assay Standardization : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing to minimize variability in bacterial strain sensitivity .
  • Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., hydrolyzed dihydropyridazine) that may skew activity results .
  • Comparative Studies : Benchmark against analogs (e.g., 2-chlorophenyl derivatives) to isolate electronic vs. steric effects .

Q. Table 3: Biological Activity Comparison

Analog (R-group)MIC (S. aureus) (μg/mL)logPReference
2,4-Difluorophenyl8.52.9
2-Chlorophenyl12.33.1
4-Methoxyphenyl>641.8

Q. What strategies enable selective functionalization of the dihydropyridazine core?

  • Protecting Groups : Temporarily block the sulfonate ester with tert-butyldimethylsilyl (TBS) groups before modifying the pyridazine nitrogen .
  • Metal-Catalyzed Cross-Coupling : Use Pd(OAc)2/XPhos to introduce aryl groups at the C4 position without disrupting the sulfonate .
  • Photoredox Catalysis : Under blue LED light, decarboxylative coupling of the ethyl ester generates radicals for C–H functionalization .

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